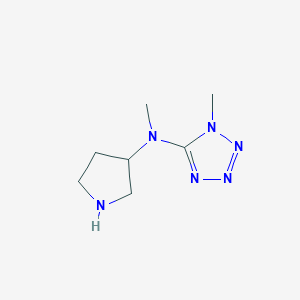![molecular formula C11H14N4 B7570020 5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)
5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as MPA-2 and is a member of the pyridine family. It has a molecular formula of C12H14N4 and a molecular weight of 214.27 g/mol.
Wirkmechanismus
The exact mechanism of action of MPA-2 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. MPA-2 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of certain kinases involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
MPA-2 has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, MPA-2 has also been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to enhance the activity of certain neurotransmitters in the brain, which may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPA-2 in lab experiments include its high potency and specificity towards certain enzymes and proteins. In addition, MPA-2 is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using MPA-2 in lab experiments is its potential toxicity towards certain cell types. Therefore, careful consideration should be given to the dosage and duration of exposure when using MPA-2 in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving MPA-2. One potential area of research is the development of MPA-2 derivatives with improved potency and selectivity towards certain enzymes and proteins. Another potential area of research is the investigation of the potential applications of MPA-2 in the treatment of various neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of MPA-2 and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine involves the reaction of 2-methylpyrazine-3-carboxylic acid with 2-aminomethylpyridine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as DMF or DMSO at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure MPA-2.
Wissenschaftliche Forschungsanwendungen
MPA-2 has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, MPA-2 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-3-4-11(12-7-9)13-8-10-5-6-14-15(10)2/h3-7H,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRKIODNAMSEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)

![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)

![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)


![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)
